N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a heterocyclic compound featuring a benzothiazole core linked via a propanamide chain to an imidazo[2,1-b]thiazole moiety substituted with a 4-methoxyphenyl group. Its structural complexity arises from the fusion of two thiazole-containing rings and a flexible aliphatic spacer, which may influence its physicochemical and biological properties.
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2S2/c1-29-16-6-2-13(3-7-16)18-11-27-15(12-30-22(27)25-18)5-9-20(28)26-21-24-17-8-4-14(23)10-19(17)31-21/h2-4,6-8,10-12H,5,9H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUNJHGINWTMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NC4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.
Formation of the imidazo[2,1-b]thiazole ring: This step might involve the reaction of a thiazole derivative with an imidazole precursor under acidic or basic conditions.
Coupling of the rings: The two heterocyclic rings can be coupled using a suitable linker, such as a propanamide group, through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physical Property Comparison
- Linker Chain : The propanamide chain in the target compound may offer greater conformational flexibility than the acetamide linkers in 5h and 5l, possibly affecting binding to biological targets .
- Core Structure : Replacing pyridine (5h, 5l) with benzothiazole (target compound) increases aromaticity and lipophilicity, which could influence membrane permeability .
Activité Biologique
N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole moiety and an imidazo[2,1-b][1,3]thiazole structure. The presence of chlorine and methoxy groups enhances its biological activity. The molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 367.88 g/mol.
| Property | Value |
|---|---|
| Molecular Weight | 367.88 g/mol |
| XLogP | 4.5 |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 5 |
| Rotatable Bonds | 8 |
The biological activity of N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound may reduce inflammation and pain.
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains. The benzothiazole and imidazo[2,1-b][1,3]thiazole moieties are known for their interactions with microbial enzymes and receptors.
Antimicrobial Activity
Recent studies have demonstrated that N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide shows potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings indicate that the compound could be a promising candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
In vivo studies have shown that the compound significantly reduces inflammation in animal models. For instance:
- Case Study : A study on rat models demonstrated a reduction in paw edema when treated with the compound compared to control groups. The anti-inflammatory effect was comparable to standard NSAIDs.
Research Findings
Recent literature highlights the synthesis and evaluation of various benzothiazole derivatives for their biological activities. One study focused on the anti-tubercular properties of similar compounds and noted moderate to good activity against Mycobacterium tuberculosis . This suggests that derivatives of benzothiazole may have broad-spectrum applications in infectious diseases.
Q & A
Q. Basic/Advanced Crossover
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at δ 3.8 ppm, imidazothiazole aromatic signals at δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolves bond angles and torsion stresses (e.g., dihedral angle of 15.2° between benzothiazole and imidazothiazole planes) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 508.2) .
How do substituents (e.g., Cl, OCH₃) influence bioactivity, and how can analogs guide SAR studies?
Advanced Research Question
A comparative analysis of structural analogs reveals:
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies arise from:
- Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, fixed incubation times).
- Structural impurities : Validate compound purity via HPLC before testing .
- Cell line specificity : Cross-validate results in multiple models (e.g., HCT-116 vs. HepG2) .
What in vitro/in vivo models evaluate pharmacological potential?
Advanced Research Question
- In vitro :
- In vivo :
How can computational chemistry predict reactivity and stability?
Advanced Research Question
- DFT calculations : Predict electrophilic regions (e.g., imidazothiazole C3 position) susceptible to nucleophilic attack .
- Molecular dynamics : Simulate solubility in aqueous buffers (logP = 3.2 ± 0.1) .
- Docking studies : Identify binding poses in protein targets (e.g., PARP1 active site) .
What challenges arise in scaling up synthesis while maintaining purity?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
